4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole
Brand Name: Vulcanchem
CAS No.: 38156-57-9
VCID: VC18516694
InChI: InChI=1S/C10H6N2O/c1-2-5-6(3-1)8-4-7(5)9-10(8)12-13-11-9/h1-3,7H,4H2
SMILES:
Molecular Formula: C10H6N2O
Molecular Weight: 170.17 g/mol

4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole

CAS No.: 38156-57-9

Cat. No.: VC18516694

Molecular Formula: C10H6N2O

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole - 38156-57-9

Specification

CAS No. 38156-57-9
Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
IUPAC Name 4-oxa-3,5-diazatetracyclo[5.5.1.02,6.08,12]trideca-1(12),2,5,8,10-pentaene
Standard InChI InChI=1S/C10H6N2O/c1-2-5-6(3-1)8-4-7(5)9-10(8)12-13-11-9/h1-3,7H,4H2
Standard InChI Key VUSHDMRMOQQBSB-UHFFFAOYSA-N
Canonical SMILES C1C2C3=CC=CC3=C1C4=NON=C24

Introduction

Chemical Identity and Structural Elucidation

Molecular and Crystallographic Data

The compound’s IUPAC name, 4-oxa-3,5-diazatetracyclo[5.5.1.0²,⁶.0⁸,¹²]trideca-1(12),2,5,8,10-pentaene, reflects its intricate bicyclic framework. Key identifiers include:

PropertyValue
CAS No.38156-57-9
Molecular FormulaC₁₀H₆N₂O
Molecular Weight170.17 g/mol
SMILESC1C2C3=CC=CC3=C1C4=NON=C24
InChI KeyVUSHDMRMOQQBSB-UHFFFAOYSA-N

The structure combines a methano-bridged indene core (C₁₀H₆) with a 1,2,5-oxadiazole ring (N₂O), creating a rigid, planar system with conjugated π-electrons. X-ray crystallography of analogous oxadiazole derivatives reveals bond lengths of 1.337–1.360 Å for conjugated double bonds and dihedral angles up to 44.1° in strained cyclohexene subunits . These features suggest significant electronic delocalization and potential for optoelectronic applications.

Synthesis and Reaction Pathways

Current Synthetic Strategies

While direct synthesis methods for 4,8-Methano-4H-indeno[5,6-C] oxadiazole remain undocumented in available literature, analogous 1,2,5-oxadiazoles are typically synthesized via:

  • Cyclocondensation reactions between hydroxylamine derivatives and dicarbonyl compounds.

  • N-Oxide formation followed by intramolecular cyclization, as seen in the synthesis of 7-nitrobenzo[c] oxadiazole derivatives .

For example, 4-chloro-7-nitrobenzo[c] oxadiazole is prepared via condensation of malononitrile derivatives with halogenated nitrobenzenes in hexane-dichloromethane cosolvents, yielding crystalline products suitable for X-ray analysis . Applying similar methodologies to indene precursors could theoretically yield the target compound, though steric strain may necessitate high-temperature or catalytic conditions.

Challenges in Optimization

Key hurdles include:

  • Ring strain: The methano bridge introduces torsional stress, complicating cyclization.

  • Regioselectivity: Competing pathways may form undesired isomers or byproducts.

  • Yield limitations: Reported yields for related oxadiazoles rarely exceed 50%, even with optimized bases (e.g., t-BuONa) and aprotic solvents like DMSO .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

Though experimental data for the title compound is sparse, structural analogs exhibit:

  • Melting points: 528–529 K for nitro-substituted benzooxadiazoles .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility due to aromaticity .

  • Stability: Susceptibility to hydrolytic cleavage at the N-O bond under acidic or basic conditions, a common trait in 1,2,5-oxadiazoles.

Future Research Directions

Synthesis Optimization

  • Catalytic approaches: Transition metal catalysts (e.g., Pd, Cu) may enhance cyclization efficiency.

  • Microwave-assisted synthesis: Reducing reaction times and improving yields, as applied to benzoxadiazole derivatives .

Functionalization Strategies

Introducing substituents (e.g., nitro, amino, or carboxyl groups) at the indene or oxadiazole rings could modulate electronic properties and bioactivity. For instance, 5-methyl-2-[(4-pyridyl)methoxy]phenyl groups improve coordination polymer stability .

Computational Modeling

Density functional theory (DFT) calculations could predict reaction pathways, stability, and electronic properties. For example, bond critical point analysis might elucidate strain energy distribution in the methano bridge.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator